N-(2,4-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and an oxazole ring, making it a valuable subject for studies in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with appropriate reagents to form the oxazole ring. One common method includes the use of a cyclization reaction where the aldehyde reacts with a nitrile and a base under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, often employing continuous flow techniques to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized compounds that retain the core structure of this compound .
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the enzyme’s switch region, thereby preventing the synthesis of RNA and ultimately leading to bacterial cell death . This interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and disrupt its function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,4-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide include:
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds also exhibit antimicrobial activity and share structural similarities with the oxazole ring.
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound is another example of a molecule with a dimethoxyphenyl group and is studied for its bioactive properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its ability to inhibit bacterial RNA polymerase effectively. This makes it a promising candidate for further research and potential therapeutic applications .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8-13(9(2)20-16-8)14(17)15-11-6-5-10(18-3)7-12(11)19-4/h5-7H,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIZTHSZMRXFMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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